molecular formula C17H21N3O5S B2755117 2-(2-methoxyethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide CAS No. 2034300-68-8

2-(2-methoxyethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide

Cat. No.: B2755117
CAS No.: 2034300-68-8
M. Wt: 379.43
InChI Key: PBASDMOBAMGRHP-UHFFFAOYSA-N
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Description

2-(2-methoxyethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a pyridine-4-carboxamide core, a structure frequently investigated for its potential to interact with biologically relevant enzymes. The compound's structure incorporates a 2-(2-methoxyethoxy) side chain and a sulfonamide-functionalized phenyl ethyl group. While direct biological data for this specific molecule is not available in the public domain, its structural framework is common in the development of therapeutic agents. For instance, pyridine carboxamide derivatives have been extensively explored as potent allosteric inhibitors of proteins like SHP2, a critical regulator in cancer proliferation pathways . Researchers are therefore encouraged to evaluate this compound in their own assays for potential activity against targets of interest. The presence of the sulfamoylphenyl moiety is a key feature, as sulfonamide groups are known to contribute to strong binding interactions with a wide range of enzymes and receptors, making this compound a valuable scaffold for hit-to-lead optimization programs. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should conduct all necessary experiments to characterize the compound's properties, mechanism of action, and specific research applications.

Properties

IUPAC Name

2-(2-methoxyethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S/c1-24-10-11-25-16-12-14(7-9-19-16)17(21)20-8-6-13-2-4-15(5-3-13)26(18,22)23/h2-5,7,9,12H,6,8,10-11H2,1H3,(H,20,21)(H2,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBASDMOBAMGRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides.

    Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group is attached through a nucleophilic substitution reaction, where the sulfamoyl group is introduced using sulfonamide derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

2-(2-methoxyethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine Carboxamide Derivatives

Compound Name / Identifier Core Structure Key Substituents Potential Implications
2-(2-Methoxyethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide (Target Compound) Pyridine-4-carboxamide 2-Methoxyethoxy, 4-sulfamoylphenyl-ethyl Enhanced solubility (methoxyethoxy), sulfamoyl for enzyme targeting
4-(4-Aminophenoxy)-N-Methylpyridine-2-Carboxamide (CAS 284462-37-9) Pyridine-2-carboxamide 4-Aminophenoxy, N-methyl Electron-rich aminophenoxy may improve receptor binding; methyl reduces polarity
2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-... (CAS 533893-90-2) Thieno[2,3-c]pyridine Dimethylsulfamoyl, thienopyridine core Increased lipophilicity (thienopyridine), dimethylsulfamoyl alters target selectivity
(S)-cis-4-(1-(2-(5-Indanyloxycarbonyl)-3-(2-methoxyethoxy)propyl)... (EP00342850) Cyclohexane-carboxylic acid Methoxyethoxypropyl, indanyloxycarbonyl, cyclopentylcarboxamido Hydrophobic cyclopentyl/cyclohexane enhances membrane permeability

Pharmacokinetic and Functional Differences

Solubility and Bioavailability

  • 4-(4-Aminophenoxy)-N-Methylpyridine-2-Carboxamide: The aminophenoxy group increases electron density, which may enhance binding to aromatic receptors but reduce metabolic stability due to oxidative susceptibility .

Target Selectivity

  • Sulfamoyl-containing compounds (Target Compound, CAS 533893-90-2) are likely designed for sulfonamide-sensitive targets like carbonic anhydrase or tyrosine kinases.
  • Cyclopentyl/cyclohexane-containing analogues (EP00342850) may prioritize hydrophobic binding pockets, such as those in protease enzymes .

Research and Patent Landscape

  • EP00342850 Compounds : Explicitly designed for cardiovascular applications, with cyclopentyl groups mimicking peptide substrates in ACE inhibition .

Biological Activity

2-(2-Methoxyethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, featuring a pyridine ring, a carboxamide group, and a sulfamoylphenyl moiety, suggests diverse biological activities. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(2-methoxyethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide is C17H21N3O5S. The compound's structure is characterized by:

  • Pyridine Ring : A six-membered aromatic ring containing nitrogen.
  • Carboxamide Group : Imparts hydrophilicity and can participate in hydrogen bonding.
  • Sulfamoylphenyl Moiety : May enhance binding to biological targets due to its polar nature.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyridine Ring : Achieved through a condensation reaction with appropriate precursors.
  • Introduction of the Carboxamide Group : Conducted via amide coupling reactions using carbodiimides.
  • Attachment of the Sulfamoylphenyl Group : Accomplished through nucleophilic substitution reactions.

These synthetic routes highlight the compound's accessibility for further modifications to enhance its biological activity.

Research indicates that 2-(2-methoxyethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide interacts with specific proteins and enzymes, modulating their activity. It may inhibit enzymatic pathways by binding to active sites, which could have therapeutic implications for diseases such as cancer and inflammatory conditions.

Anticancer Activity

Studies have shown that compounds structurally related to 2-(2-methoxyethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide exhibit anticancer properties. For instance, analogs have been tested for their ability to suppress cancer cell growth and proliferation. The compound's potential as a chemopreventive agent is supported by its ability to induce apoptosis in cancer cells through modulation of signaling pathways such as PI3K/AKT .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro studies suggest that it may exhibit activity against certain bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate promising antibacterial effects, warranting further investigation into its use as an antimicrobial agent .

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of 2-(2-methoxyethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide in various cancer cell lines. The results demonstrated that the compound significantly inhibited cell proliferation at low concentrations, showcasing its potential as a therapeutic agent against multiple cancer types.

Study 2: Antimicrobial Testing

In another investigation, the compound was tested against a panel of bacterial strains, including MRSA and E. coli. The results indicated that while it showed no activity against E. coli, it effectively inhibited MRSA growth with an MIC comparable to established antibiotics like vancomycin .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC (µg/mL)Notes
AnticancerVarious cancer cell linesVariesSignificant inhibition of cell proliferation
AntimicrobialMRSA12.5Comparable to vancomycin
AntimicrobialE. coli>100No observed activity

Q & A

Basic: What standard analytical methods are recommended for confirming the purity and structural identity of this compound?

Methodological Answer:

  • HPLC : Use reverse-phase HPLC with UV detection (≥98% purity threshold) to assess purity, as validated for structurally related pyridinecarboxamides .
  • Spectroscopy : Combine 1H NMR^1 \text{H NMR} and 13C NMR^13 \text{C NMR} to confirm backbone connectivity, focusing on characteristic peaks for methoxyethoxy (δ ~3.5–4.5 ppm) and sulfamoyl groups (δ ~7.5–8.5 ppm). Mass spectrometry (HRMS or ESI-MS) should match the molecular formula (e.g., C18_{18}H21_{21}N3_3O5_5S) .

Advanced: How can reaction conditions be optimized for the amide bond formation step during synthesis?

Methodological Answer:

  • Catalysts : Use triethylamine (TEA) or DMAP to enhance coupling efficiency, as demonstrated in pyridine-4-carboxamide syntheses .
  • Solvent Selection : Test polar aprotic solvents (e.g., DMF or acetonitrile) to improve solubility of the sulfamoylphenyl intermediate.
  • Temperature Control : Conduct reactions at 0–5°C to minimize side reactions, followed by gradual warming to room temperature .
  • Yield Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane) and optimize stoichiometry (1.2:1 molar ratio of acyl chloride to amine) .

Basic: What are the critical parameters for assessing the compound’s stability under storage?

Methodological Answer:

  • Environmental Controls : Store in amber vials at –20°C under inert gas (N2_2/Ar) to prevent hydrolysis of the methoxyethoxy group .
  • Stability Assays : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition peaks .

Advanced: How should researchers resolve discrepancies in reported biological activity data for analogs of this compound?

Methodological Answer:

  • Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK-293 or HepG2) and control for batch-to-batch compound purity (≥98% by HPLC) .
  • Target Validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm target specificity if conflicting enzyme inhibition data arise .
  • Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259401) to identify assay-specific variables (e.g., pH, co-solvents) .

Basic: Which in vitro assays are suitable for initial evaluation of the compound’s biological activity?

Methodological Answer:

  • Enzyme Inhibition : Use fluorometric assays (e.g., carbonic anhydrase II) due to the sulfamoyl group’s known affinity for zinc-containing enzymes .
  • Cytotoxicity Screening : Perform MTT assays on cancer cell lines (e.g., MCF-7) with IC50_{50} calculations using nonlinear regression .

Advanced: What strategies are effective in elucidating the mechanism of action when preliminary data are inconclusive?

Methodological Answer:

  • Proteomics : Apply affinity chromatography with a biotinylated derivative of the compound to pull down binding partners, followed by LC-MS/MS identification .
  • Molecular Dynamics (MD) : Simulate docking poses using AutoDock Vina to prioritize plausible targets (e.g., kinases or GPCRs) .
  • Pathway Analysis : Integrate RNA-seq data from treated vs. untreated cells to map differentially expressed pathways (e.g., NF-κB or MAPK) .

Basic: How should researchers handle solubility challenges in aqueous buffers during bioassays?

Methodological Answer:

  • Co-Solvents : Use DMSO (≤0.1% v/v) for stock solutions, validated for non-interference in enzymatic assays .
  • Surfactants : Add Tween-80 (0.01% w/v) to improve dispersion in PBS or DMEM .

Advanced: What experimental designs are recommended to address contradictory data on metabolic stability?

Methodological Answer:

  • Microsomal Studies : Compare hepatic microsome stability (human vs. rodent) with LC-MS quantification of parent compound depletion .
  • Isotope Labeling : Synthesize a 14C^{14} \text{C}-labeled analog to track metabolite formation via radiometric detection .
  • Cross-Species Validation : Test in zebrafish larvae (OECD TG 236) to correlate in vitro-in vivo extrapolation (IVIVE) .

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